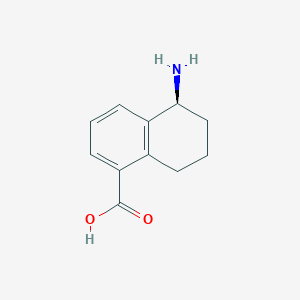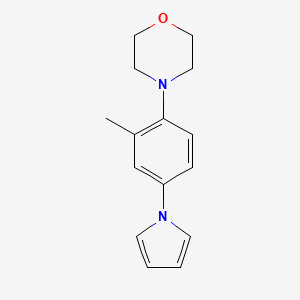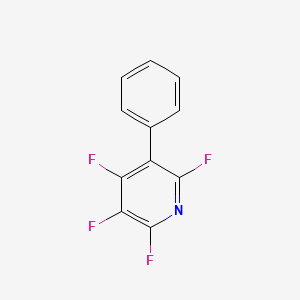
2,3,4,6-Tetrafluoro-5-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetrafluoro-5-phenylpyridine is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction where a precursor pyridine compound undergoes fluorination. For instance, 2,3,4,6-tetrachloropyridine can be treated with potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to replace chlorine atoms with fluorine.
Direct Fluorination: Another method is the direct fluorination of 5-phenylpyridine using elemental fluorine or a fluorinating agent such as Selectfluor under controlled conditions to achieve selective fluorination at the desired positions.
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced fluorination techniques are often employed to ensure efficient and safe production.
Types of Reactions:
Substitution Reactions: Due to the electron-withdrawing nature of fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions, typically forming pyridine N-oxides. Reduction reactions can also occur, especially under catalytic hydrogenation conditions, potentially reducing the aromatic ring or the phenyl group.
Coupling Reactions: It can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often use palladium catalysts and appropriate ligands.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and dimethylformamide (DMF) as a solvent.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and bases like potassium carbonate (K₂CO₃).
Major Products:
- Substituted pyridines with various functional groups.
- Pyridine N-oxides.
- Complex aromatic compounds through coupling reactions.
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex fluorinated aromatic compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The fluorinated structure is often incorporated into pharmaceuticals to improve metabolic stability and bioavailability.
Biological Probes: Used in the design of fluorinated probes for imaging and diagnostic purposes.
Industry:
Material Science: Incorporated into polymers and advanced materials to enhance properties like thermal stability and chemical resistance.
Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.
作用机制
The mechanism by which 2,3,4,6-Tetrafluoro-5-phenylpyridine exerts its effects largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
相似化合物的比较
2,3,5,6-Tetrafluoropyridine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
2,3,4,5-Tetrafluoro-6-phenylpyridine: Differently substituted, which can affect its reactivity and applications.
2,3,4,6-Tetrafluorobenzene: Similar fluorination pattern but lacks the pyridine nitrogen, altering its chemical behavior.
Uniqueness: 2,3,4,6-Tetrafluoro-5-phenylpyridine stands out due to the combination of fluorine atoms and a phenyl group on the pyridine ring, providing a unique balance of electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
分子式 |
C11H5F4N |
|---|---|
分子量 |
227.16 g/mol |
IUPAC 名称 |
2,3,4,6-tetrafluoro-5-phenylpyridine |
InChI |
InChI=1S/C11H5F4N/c12-8-7(6-4-2-1-3-5-6)10(14)16-11(15)9(8)13/h1-5H |
InChI 键 |
YXFLUJOSDNFFHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N=C2F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)

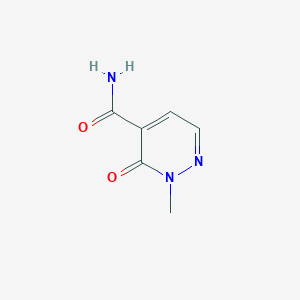
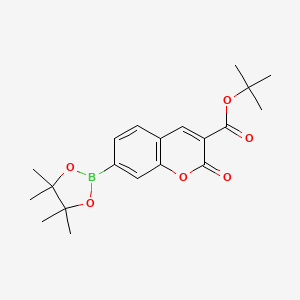

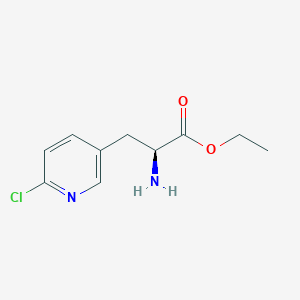
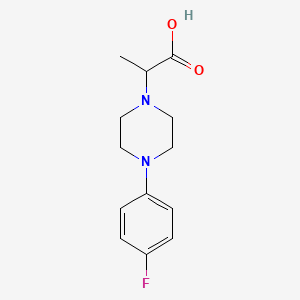
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

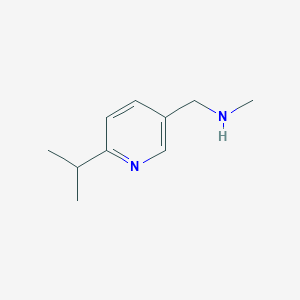
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)
